Cas no 78411-56-0 (2-Amino-3,7-dimethylimidazo4,5-fquinoxaline)
2-Amino-3,7-dimethylimidazo4,5-fquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 3H-Imidazo[4,5-f]quinoxalin-2-amine,3,7-dimethyl-
- 2-Amino-3,7-dimethylimidazo[4,5-f]quinoxaline
- 1H-Imidazo(4,5-f)quinoxaline,2-amino-3,7-dimethyl
- 2-Amino-3,7-dimethylimidazo(4,5-f)quinoxaline
- 2-amino-3,7-dimethylimidazo<quinoxaline
- 3,7-dimethyl-3H-imidazo<4,5-f>quinoxalin-2-amine
- 7-Methyl-IQX
- DTXSID90229066
- 3,7-Dimethyl-3H-imidazo(4,5,f)quinoxalin-2-amine
- Q27894649
- 13I52Q7651
- 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl-
- AKOS030254875
- UNII-13I52Q7651
- 3,7-dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine
- 3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine
- 8-Demethyl-7-methyl meiqx
- 3,7-DIMETHYL-3H-IMIDAZO[4,5,F]QUINOXALIN-2-AMINE
- CCRIS 2537
- 3,7-Dimethyl-3H-imidazo(4,5-f)quinoxalin-2-amine
- 78411-56-0
- FT-0661757
- 2-Amino-3,7-dimethylimidazo4,5-fquinoxaline
-
- Inchi: 1S/C11H11N5/c1-6-5-13-9-7(14-6)3-4-8-10(9)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)
- InChI Key: LDBGZSRZUHNKMJ-UHFFFAOYSA-N
- SMILES: N1(C)C(N)=NC2C3C(C=CC1=2)=NC(C)=CN=3
Computed Properties
- Exact Mass: 213.10100
- Monoisotopic Mass: 213.10144537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- PSA: 69.62000
- LogP: 1.98830
2-Amino-3,7-dimethylimidazo4,5-fquinoxaline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-3,7-dimethylimidazo4,5-fquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A606550-5mg |
2-Amino-3,7-dimethylimidazo[4,5-f]quinoxaline |
78411-56-0 | 5mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A606550-50mg |
2-Amino-3,7-dimethylimidazo[4,5-f]quinoxaline |
78411-56-0 | 50mg |
$ 1487.00 | 2023-04-19 |
2-Amino-3,7-dimethylimidazo4,5-fquinoxaline Related Literature
-
Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Amino-3,7-dimethylimidazo4,5-fquinoxaline
Comprehensive Overview of 2-Amino-3,7-dimethylimidazo[4,5-f]quinoxaline (CAS No. 78411-56-0)
2-Amino-3,7-dimethylimidazo[4,5-f]quinoxaline (CAS No. 78411-56-0) is a heterocyclic organic compound that has garnered significant attention in biochemical and pharmaceutical research. This compound belongs to the class of imidazoquinoxaline derivatives, which are known for their diverse biological activities. Researchers are particularly interested in its potential applications due to its unique structural properties and interactions with biological systems. The CAS number 78411-56-0 serves as a critical identifier for this compound in scientific databases and regulatory documentation.
The molecular structure of 2-Amino-3,7-dimethylimidazo[4,5-f]quinoxaline features a fused ring system, combining imidazole and quinoxaline moieties. This configuration is pivotal for its ability to engage in hydrogen bonding and π-π stacking interactions, making it a valuable scaffold in drug design. Recent studies have explored its role as a ligand for enzyme inhibition, particularly in targeting pathways relevant to metabolic disorders. The compound's methyl groups at positions 3 and 7 enhance its lipophilicity, which can influence its pharmacokinetic properties.
In the context of current research trends, 2-Amino-3,7-dimethylimidazo[4,5-f]quinoxaline is often discussed alongside small-molecule therapeutics and precision medicine. With the rise of AI-driven drug discovery, computational models frequently analyze compounds like this to predict their binding affinities and toxicity profiles. Searches for "imidazoquinoxaline applications" or "CAS 78411-56-0 solubility" reflect growing interest in its practical utility. Additionally, its potential as a fluorescence probe in cellular imaging has been a hotspot in analytical chemistry circles.
Synthetic routes to 2-Amino-3,7-dimethylimidazo[4,5-f]quinoxaline typically involve condensation reactions of o-phenylenediamine derivatives with carbonyl compounds. Optimizing these methods for high-yield production remains a focus for industrial chemists. Environmental and safety considerations are also paramount, with researchers emphasizing green chemistry approaches to minimize waste. The compound's stability under various pH conditions is another area of investigation, as it impacts storage and handling protocols.
From a commercial perspective, suppliers of CAS No. 78411-56-0 often highlight its purity (>98%) and compliance with Good Manufacturing Practices (GMP). Analytical techniques such as HPLC and NMR spectroscopy are routinely employed for quality control. The demand for this compound is expected to rise in tandem with advancements in targeted cancer therapies and neurodegenerative disease research, where its derivatives show promise.
In summary, 2-Amino-3,7-dimethylimidazo[4,5-f]quinoxaline represents a versatile building block in modern chemistry. Its intersection with cutting-edge fields like bioorthogonal chemistry and molecular diagnostics ensures its relevance in both academic and industrial settings. As search queries for "buy 78411-56-0" or "imidazoquinoxaline safety data" continue to grow, this compound will likely remain a focal point of interdisciplinary research.
78411-56-0 (2-Amino-3,7-dimethylimidazo4,5-fquinoxaline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)